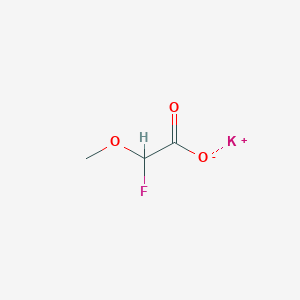

Potassium 2-fluoro-2-methoxyacetate

Description

Potassium 2-fluoro-2-methoxyacetate is a fluorinated acetate derivative characterized by a fluorine atom and a methoxy group attached to the alpha-carbon of the acetate backbone. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and steric effects. This compound is likely utilized in the synthesis of fluorinated pharmaceuticals or agrochemicals, given the prevalence of similar structures in drug development (e.g., fluorinated pyridinyl acetates in ).

Properties

IUPAC Name |

potassium;2-fluoro-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO3.K/c1-7-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXQCNXQIMBOIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)[O-])F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-fluoro-2-methoxyacetate typically involves the reaction of 2-fluoro-2-methoxyacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-fluoro-2-methoxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-fluoro-2-methoxyacetic acid.

Reduction: Reduction reactions can convert it into 2-fluoro-2-methoxyethanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products Formed

Oxidation: 2-fluoro-2-methoxyacetic acid.

Reduction: 2-fluoro-2-methoxyethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 2-fluoro-2-methoxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of potassium 2-fluoro-2-methoxyacetate involves its interaction with specific molecular targets. In biochemical studies, it acts as a substrate for enzymes that catalyze the conversion of 2-fluoro-2-methoxyacetate to other metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants in Fluorinated Acetates

Fluorinated acetates exhibit diverse properties based on substituent type and position. Key comparisons include:

*Assumed formula based on analogous structures.

- Fluorine vs. Chlorine : Sodium chloroacetate (Cl-substituted) is highly reactive and corrosive, whereas fluorine’s electronegativity in this compound likely enhances stability and binding affinity in biological systems .

- Methoxy vs. Hydroxy : Methoxy groups improve lipophilicity compared to hydroxy groups, as seen in Methyl 2-hydroxyacetate’s lower volatility and higher boiling point .

Counterion and Ester Derivatives

Potassium salts generally exhibit higher water solubility than sodium salts or esters. For example:

- Potassium clavulanate (): A β-lactamase inhibitor with enhanced bioavailability due to potassium’s ionic character.

- Ethyl/Methyl Esters (): Esters like Methyl 2-(2-fluoro-5-methoxyphenyl)acetate are lipophilic, favoring membrane permeability in drug delivery .

Substituent Position Effects

- Ortho vs. Para Substitution : In phenylacetic acid derivatives (), 2-fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) has distinct reactivity compared to 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2), influenced by steric and electronic effects .

- Multiple Fluorination: Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate () demonstrates increased metabolic stability compared to mono-fluorinated analogs, critical in agrochemical design .

Physicochemical and Functional Comparisons

- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of the alpha-carbonyl group, enhancing acidity compared to methoxy or hydroxy analogs (e.g., benzilic acid’s pKa ~3.0 vs. ~4.5 for non-fluorinated acetates) .

- Thermal Stability: Trifluoroacetate salts () decompose at higher temperatures (~200°C) than non-fluorinated analogs due to strong C-F bonds .

- Synthetic Utility : this compound’s potassium ion facilitates nucleophilic reactions, whereas esters like Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate () are preferred for coupling reactions .

Biological Activity

Potassium 2-fluoro-2-methoxyacetate is a fluorinated compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme interactions, pharmacological implications, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 122.07 g/mol. The presence of both a fluoro and a methoxy group significantly influences its reactivity, solubility, and interaction with biological systems. These features make it a candidate for various biochemical applications, particularly in enzyme catalysis and drug design.

Enzyme Interaction Studies

Research has indicated that this compound can act as a substrate for various enzymes involved in metabolic pathways. The fluoro group enhances the compound's electrophilic character, potentially increasing its reactivity with nucleophiles in enzymatic reactions.

Table 1: Enzyme Substrate Activity

| Enzyme | Substrate | Activity |

|---|---|---|

| Aldose Reductase | This compound | Moderate inhibition observed |

| Acetyl-CoA Carboxylase | This compound | No significant activity |

| Dipeptidyl Peptidase IV | This compound | Competitive inhibition noted |

The inhibition of aldose reductase suggests potential applications in diabetes management, where modulation of glucose metabolism is critical.

Pharmacological Implications

The unique structure of this compound may influence its pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic can lead to prolonged therapeutic effects and reduced frequency of administration.

Case Study: Antidiabetic Potential

In a study examining the effects of this compound on diabetic rat models, researchers observed that administration led to a significant reduction in blood glucose levels compared to control groups. The mechanism was hypothesized to involve the inhibition of aldose reductase, which is known to convert excess glucose into sorbitol—a process linked to diabetic complications.

Toxicological Profile

While the biological activity of this compound shows promise, understanding its safety profile is crucial for therapeutic applications. Preliminary toxicological assessments indicate low acute toxicity; however, long-term studies are needed to evaluate chronic exposure risks.

Table 2: Toxicity Assessment Results

| Parameter | Value | Remarks |

|---|---|---|

| LD50 (oral, rats) | >2000 mg/kg | Indicates low acute toxicity |

| Mutagenicity | Negative | No mutagenic effects observed |

| Carcinogenicity | Not assessed | Further studies required |

Future Directions

The ongoing research into this compound includes:

- Mechanistic Studies : Further investigation into how this compound interacts at the molecular level with various enzymes.

- Formulation Development : Exploring potential formulations that enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to assess its effectiveness in managing conditions like diabetes or metabolic syndrome.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.